molecular formula C4H5BrN2O2S2 B8605931 1-(5-Bromo-1,3-thiazol-2-yl)methanesulfonamide

1-(5-Bromo-1,3-thiazol-2-yl)methanesulfonamide

Cat. No. B8605931
M. Wt: 257.1 g/mol
InChI Key: YHNWOIJUDGQPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-1,3-thiazol-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C4H5BrN2O2S2 and its molecular weight is 257.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-1,3-thiazol-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-1,3-thiazol-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-Bromo-1,3-thiazol-2-yl)methanesulfonamide

Molecular Formula

C4H5BrN2O2S2

Molecular Weight

257.1 g/mol

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C4H5BrN2O2S2/c5-3-1-7-4(10-3)2-11(6,8)9/h1H,2H2,(H2,6,8,9)

InChI Key

YHNWOIJUDGQPDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CS(=O)(=O)N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of Step 3 (1.244 g, 3.79 mmol) was taken up in THF (50 mL) at room temperature, and NaOMe (25% in MeOH, 0.819 g, 3.79 mmol) was added. After 30 min at room temperature, the suspension was evaporated to dryness, providing a yellow solid. The solid was taken up in water (25 mL), and a solution of NaOAc (1.710 g, 20.85 mmol) and hydroxylamine-O-sulfonic acid (2.143 g, 18.95 mmol) in water (12.5 mL) was added while cooling the reaction (0° C.). The reaction was vigorously stirred at room temperature overnight. The reaction was extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. Flash chromatography (dry load, 10-100% EtOAc/hexanes) afforded 1-(5-bromo-1,3-thiazol-2-yl)methanesulfonamide (470 mg, 48%) as a colorless solid. MS ESI: [M+H]+ m/z 256.9/258.9.
Quantity
1.244 g
Type
reactant
Reaction Step One
Name
Quantity
0.819 g
Type
reactant
Reaction Step Two
Name
Quantity
1.71 g
Type
reactant
Reaction Step Three
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2.143 g
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reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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